molecular formula C₂₄H₂₇N₉O₆ B1147141 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide CAS No. 366454-36-6

2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

Cat. No. B1147141
M. Wt: 537.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves multi-step synthetic routes that incorporate various functional groups and molecular scaffolding techniques. A study by Shibuya et al. (2018) on a similar compound highlights the importance of incorporating piperazine units for enhancing aqueous solubility and oral absorption, suggesting that similar strategies might be applicable for optimizing the synthesis of our target compound (Shibuya et al., 2018).

Molecular Structure Analysis

The structure of piperazine derivatives is critical for their biological activity. Studies have shown that modifications to the piperazine moiety can significantly affect the molecule's physical and chemical properties, as well as its interaction with biological targets (Mehta et al., 2019). This insight is crucial for the molecular design and optimization of new compounds for specific therapeutic applications.

Chemical Reactions and Properties

Piperazine-based compounds are known for their versatility in chemical reactions, serving as key intermediates for the synthesis of various pharmacologically active molecules. The ability to undergo reactions such as N-acylation, alkylation, and sulfonylation allows for the synthesis of a wide range of derivatives with diverse biological activities (Khan et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and stability, are essential for their practical application in drug development. The introduction of piperazine units, as mentioned earlier, can enhance aqueous solubility, which is a critical factor for oral bioavailability (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity and binding affinity to biological targets, are influenced by their molecular structure. Molecular docking studies and biological evaluations can provide insights into the interaction mechanisms of these compounds with specific receptors, guiding the design of more effective therapeutic agents (Mehta et al., 2019).

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are crucial in drug design, contributing to the development of medications across a range of therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral drugs. The versatility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic enhancements through modifications, suggesting broad potential for the design of novel therapeutics (Rathi, Syed, Shin, & Patel, 2016).

Nucleobase Analogues and DNA Interaction

Nucleobase analogues, such as those found in Hoechst 33258, exhibit strong binding to DNA's minor groove with specificity for AT-rich sequences. These compounds are not only critical for staining DNA in research applications but also serve as a foundation for developing drugs with antiviral, antitumor, and radioprotective properties. This highlights the importance of nucleobase analogues in both diagnostic and therapeutic applications (Issar & Kakkar, 2013).

Applications in Neuropsychiatric Disorders

Dopamine D2 receptor ligands, including those incorporating piperazine and related structures, are pivotal in treating neuropsychiatric disorders such as schizophrenia, depression, and Parkinson's disease. The structural components of these ligands, including aromatic, cyclic amine, and lipophilic fragments, are critical for their efficacy, underscoring the compound's relevance to neuropsychiatric research and therapy (Jůza et al., 2022).

Antineoplastic Agent Development

Research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones showcases the potential of piperazine derivatives as antineoplastic agents. These compounds exhibit cytotoxic properties that are often more potent than contemporary anticancer drugs, offering new avenues for cancer treatment research (Hossain, Enci, Dimmock, & Das, 2020).

properties

IUPAC Name

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFLFKTXUWPNMV-LFALDJFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692822
Record name 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

CAS RN

366454-36-6
Record name 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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